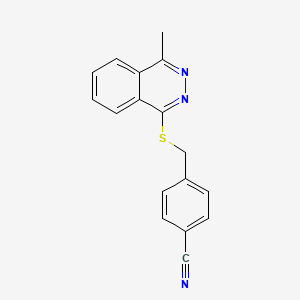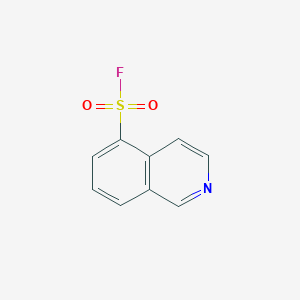
Isoquinoline-5-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-5-sulfonyl fluoride is a chemical compound with the CAS Number: 2228823-68-3 . It is a powder in physical form and has a molecular weight of 211.22 .
Synthesis Analysis
There are two complementary strategies for the synthesis of sulfonyl fluorides using sulfonic acids and their salts . One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Lessons learned from the mechanism of this reaction also have enabled a complementary deoxyfluorination of sulfonic acids .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H . The molecular weight is 211.22 .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Quinoline and Isoquinoline Derivatives
Isoquinoline-5-sulfonyl fluoride plays a crucial role in the synthesis of various heterocyclic compounds. Patel, Laha, and Moschitto (2022) developed a method to create six-membered heteroaromatic sulfonyl compounds, including isoquinoline derivatives. This method is scalable and applicable to a wide array of quinoline and isoquinoline functionality, highlighting its importance in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Asymmetric Synthesis from Amino Acids
Isoquinoline derivatives can be synthesized from amino acids, as demonstrated by Sieck, Ehwald, and Liebscher (2005). Their work on the asymmetric synthesis of isoquinoline derivatives provides a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones, which is significant for developing novel pharmaceutical compounds (Sieck, Ehwald, & Liebscher, 2005).
Construction of Indolizine-Based Heterocyclic Sulfonyl Fluorides
Xiong, Wu, and Qin (2022) presented a method for constructing indolizine-based heterocyclic sulfonyl fluorides, utilizing isoquinolinium/quinolinium salts. This process is significant for the development of compounds with potential therapeutic applications (Xiong, Wu, & Qin, 2022).
Targeting of Protein Active Sites
Hett et al. (2015) described the rational targeting of tyrosine residues in protein binding sites using sulfonyl fluoride probes, including those derived from isoquinoline. This has implications for molecular pharmacology and the development of targeted therapies (Hett et al., 2015).
Inhibition of Protein Kinases
Isoquinoline derivatives, such as isoquinoline sulfonamides, have been found to inhibit protein kinases. Juszczak and Russell (1989) investigated the effects of these compounds on lymphocyte function, demonstrating their potential in immunological research and therapy (Juszczak & Russell, 1989).
Structural Studies
Ohba, Gomi, Ohgiya, and Shibuya (2012) conducted studies on the structure of derivatives of isoquinoline, contributing to our understanding of the chemical properties and potential applications of these compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
isoquinoline-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBGMSFTONFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

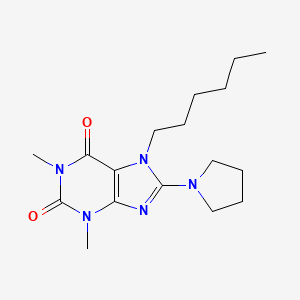
![2,6-Difluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2743913.png)
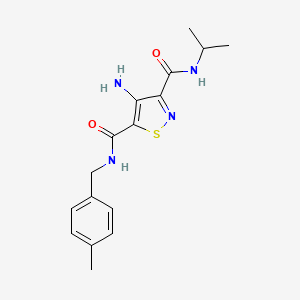
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

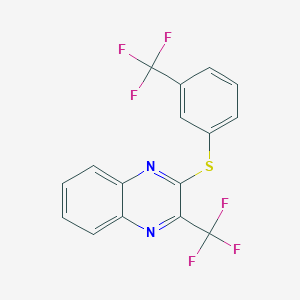
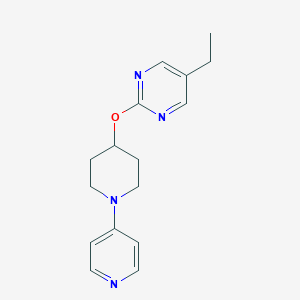
![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)
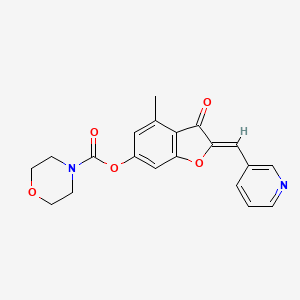
![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
